molecular formula C16H13FN2O B7528182 N-(3-cyanophenyl)-2-(4-fluorophenyl)-N-methylacetamide

N-(3-cyanophenyl)-2-(4-fluorophenyl)-N-methylacetamide

カタログ番号 B7528182
分子量: 268.28 g/mol
InChIキー: JGLDKYWFXWHTCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyanophenyl)-2-(4-fluorophenyl)-N-methylacetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CFM-2 belongs to the class of amides and is structurally similar to other compounds that have been shown to possess analgesic and anti-inflammatory properties.

作用機序

The mechanism of action of CFM-2 is not fully understood, but it is believed to act as a modulator of ion channels, such as voltage-gated sodium channels and calcium channels. CFM-2 has been shown to inhibit the activity of these channels, leading to a decrease in neuronal excitability and neurotransmitter release. CFM-2 has also been shown to modulate the activity of GABA receptors, leading to an increase in GABAergic neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CFM-2 inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively. CFM-2 has also been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, leading to a decrease in neuronal excitability and neurotransmitter release. In vivo studies have shown that CFM-2 has anticonvulsant and anxiolytic effects, and may also have potential applications in the treatment of chronic pain and inflammation.

実験室実験の利点と制限

One of the advantages of CFM-2 is its relatively simple synthesis method, which yields high purity products. CFM-2 is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of CFM-2 is its relatively low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of CFM-2 is not fully understood, which may hinder its development as a drug candidate.

将来の方向性

There are several future directions for research on CFM-2. One potential area of research is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, based on the structure of CFM-2. Another potential area of research is the investigation of the mechanism of action of CFM-2, which may lead to the development of more potent and selective modulators of ion channels. Moreover, the anxiolytic and anticonvulsant effects of CFM-2 warrant further investigation, as they may have potential applications in the treatment of anxiety disorders and epilepsy.

合成法

The synthesis of CFM-2 involves the reaction of 4-fluoroacetophenone with N-methyl-3-aminobenzonitrile in the presence of acetic acid and acetic anhydride. The resulting product is then subjected to a reductive amination reaction using sodium borohydride to yield CFM-2. This method has been reported to be efficient and yields high purity products.

科学的研究の応用

CFM-2 has been extensively studied for its potential applications in various fields. In medicinal chemistry, CFM-2 has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. CFM-2 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Moreover, CFM-2 has been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for the development of new drugs for the treatment of epilepsy and anxiety disorders.

特性

IUPAC Name

N-(3-cyanophenyl)-2-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-19(15-4-2-3-13(9-15)11-18)16(20)10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLDKYWFXWHTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C#N)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。